REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[F:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1.[Cl:23][C:24]1[N:29]=[C:28]([C:30](OC)=[O:31])[CH:27]=[CH:26][CH:25]=1>C1COCC1>[Cl:23][C:24]1[N:29]=[C:28]([C:30]([C:22]2[C:17]([F:16])=[N:18][CH:19]=[CH:20][N:21]=2)=[O:31])[CH:27]=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
2.066 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.488 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CN=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
Stir at this temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
quenched with 5% citric acid at −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
Diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
separated layers
|
Type
|
EXTRACTION
|
Details
|
Extracted with EtOAc (x1)
|
Type
|
WASH
|
Details
|
then wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crude product purified by ISCO companion (80 g SiO2, 0 to 50% EtOAc/petrol)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)C1=NC=CN=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |